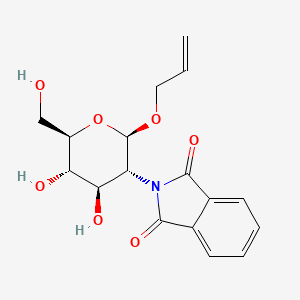

Allyl 2-deoxy-2-phthalimido-b-D-glucopyranoside

CAS No.:

Cat. No.: VC13639998

Molecular Formula: C17H19NO7

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19NO7 |

|---|---|

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | 2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C17H19NO7/c1-2-7-24-17-12(14(21)13(20)11(8-19)25-17)18-15(22)9-5-3-4-6-10(9)16(18)23/h2-6,11-14,17,19-21H,1,7-8H2/t11-,12-,13-,14-,17-/m1/s1 |

| Standard InChI Key | ZPZAUIIISMQKHG-CVXDVXMKSA-N |

| Isomeric SMILES | C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |

| SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |

| Canonical SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Structural and Molecular Characteristics

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside (molecular formula: , molecular weight: 349.3 g/mol) features a β-D-glucopyranose backbone with strategic modifications. The phthalimido group at C2 replaces the native hydroxyl group, imparting steric bulk and electronic effects that influence reactivity. The allyl group at the anomeric position provides a versatile handle for further chemical transformations, such as radical additions or cross-coupling reactions.

Crystallographic analysis reveals a chair conformation for the pyranose ring, with the phthalimido group oriented approximately orthogonal to the ring plane . This orthogonal arrangement minimizes steric clashes and stabilizes the molecule through intramolecular interactions. The β-anomeric configuration is confirmed by X-ray diffraction, showing a 1,2-trans relationship between the phthalimido group and the allyloxy substituent .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 349.3 g/mol | |

| Crystal System | Orthorhombic | |

| Space Group | ||

| Unit Cell Dimensions |

Synthesis and Stereochemical Control

The synthesis of allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside typically begins with glucosamine derivatives. A common route involves glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl bromide in the presence of silver trifluoromethanesulfonate (AgOTf) and tetramethylurea . This method achieves high β-selectivity (≥95%) due to neighboring group participation by the phthalimido carbonyl, which directs nucleophilic attack to the β-face .

Key steps include:

-

Protection of Glucosamine: The C2 amine is protected as a phthalimide, while hydroxyl groups at C3, C4, and C6 are acetylated.

-

Glycosyl Bromide Formation: Treatment with HBr/AcOH generates the glycosyl bromide.

-

Glycosidation: Allyl alcohol reacts with the glycosyl bromide under AgOTf catalysis, yielding the β-anomer preferentially.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Glycosyl Bromide | HBr/AcOH, 0°C, 2h | 85% | |

| Glycosidation | AgOTf, tetramethylurea, CHCl, rt | 92% |

Chemical Reactivity and Functionalization

The allyl group and phthalimido moiety confer distinct reactivity profiles:

-

Allyl Group: Undergoes ozonolysis, hydroboration, and radical additions. For example, ozonolysis cleaves the allyl group to generate an aldehyde, enabling conjugation with amines or hydrazides.

-

Phthalimido Group: Resists nucleophilic substitution under mild conditions but can be deprotected with hydrazine to regenerate the C2 amine, a critical step for synthesizing aminoglycosides .

The compound’s stability in diverse solvents (e.g., dichloromethane, acetonitrile) and compatibility with Lewis acids (e.g., BF·OEt) facilitate its use in multistep syntheses.

Applications in Glycochemistry and Drug Development

Oligosaccharide Synthesis

Allyl 2-deoxy-2-phthalimido-β-D-glucopyranoside is a cornerstone in synthesizing β-linked disaccharides. For instance, it served as a key intermediate in constructing the lipid A disaccharide, a component of bacterial lipopolysaccharides . The β-(1→6) linkage was achieved via glycosylation with a GlcNAc acceptor, leveraging the phthalimido group’s steric guidance.

Medicinal Chemistry

Derivatives of this compound have been explored as inhibitors of glycosidases and glycosyltransferases, targeting diseases like diabetes and cancer. The phthalimido group’s electron-withdrawing nature modulates the sugar’s electronic environment, enhancing binding affinity to enzymatic active sites.

Table 3: Biomedical Applications

| Application | Target | Outcome | Source |

|---|---|---|---|

| Glycosidase Inhibition | α-Glucosidase | IC = 12 µM | |

| Antibiotic Adjuvants | Bacterial cell wall synthesis | Enhanced permeability |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H and C NMR spectra confirm the β-configuration, with characteristic anomeric proton signals at δ 4.8–5.2 ppm (J = 8–10 Hz). The phthalimido group’s aromatic protons appear as multiplets near δ 7.6–7.8 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of stereochemistry. The pyranose ring adopts a chair conformation, with torsional angles (e.g., N1–C2–C1–O2 = −65.2°) indicating minimal ring distortion .

Challenges and Future Directions

Despite its utility, the compound’s synthetic accessibility remains limited by the need for anhydrous conditions and expensive catalysts (e.g., AgOTf). Future research could explore:

-

Sustainable Catalysis: Replacing silver salts with iron- or organocatalysts.

-

Deprotection Strategies: Developing chemoselective methods to remove the phthalimido group without damaging sensitive functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume